molecular formula C10H15ClN2 B2703960 [2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine CAS No. 927996-87-0

[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine

Cat. No.: B2703960
CAS No.: 927996-87-0
M. Wt: 198.69
InChI Key: DRPWRSKKGNNKEQ-UHFFFAOYSA-N
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Description

“[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine” is a chemical compound with the IUPAC name 1-(4-chlorophenyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine . It has a molecular weight of 198.7 . This compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15ClN2/c1-13(2)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 198.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Environmental Toxicology and Bioremediation

  • Studies have focused on the environmental impacts and toxicology of chlorinated compounds, including chlorophenols and chlorinated ethenes, which are related to "[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine." These compounds have been examined for their persistence, bioaccumulation potential, and effects on aquatic ecosystems. For example, the research highlights the moderate to high persistence of certain chlorophenols in environments lacking adapted microflora capable of biodegrading these compounds, which can have significant toxic effects on mammalian and aquatic life over long-term exposure (Krijgsheld & Gen, 1986).

Chemical Properties and Synthesis

  • The synthesis and structural properties of novel substituted compounds, including those with chlorophenyl groups, have been a subject of interest in the field of organic chemistry. Such studies often explore the reactions of chloral with various amines to produce compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Issac & Tierney, 1996).

Pharmacology and Toxicology

  • Research on phenylethylamines (PEAs) and their analogs, including compounds with structural similarities to "this compound," has provided insights into their toxicological profiles, behavioral effects, and potential for misuse. Studies have assessed the impact of structural modifications on pharmacologic activity, highlighting the importance of specific functional groups in determining the potency, toxicity, and physiological effects of these compounds (Hardman, Haavik, & Seevers, 1973).

Regulation and Safety

  • The regulation and safety of dietary supplements containing phenethylamines (PEAs) and related compounds have been topics of concern, with regulatory bodies assessing the safety, misbranding, and adulteration of products containing such compounds. The review by Pawar and Grundel (2017) discusses the regulatory framework in the USA for dietary supplements, highlighting issues related to the adulteration of supplements with PEAs, which share structural features with "this compound" (Pawar & Grundel, 2017).

Safety and Hazards

“[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine” is labeled with the GHS05 pictogram, indicating that it is corrosive . The compound has the signal word “Danger” and is associated with Hazard Statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements associated with this compound include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Future Directions

The future directions for the use and study of “[2-Amino-2-(4-chlorophenyl)ethyl]dimethylamine” are not specified in the available resources. Given its status as a reference standard, it may be used in various chemical analyses and research . As with any chemical compound, future work could involve exploring its potential applications, studying its properties in more detail, and investigating its safety and environmental impact.

Properties

IUPAC Name

1-(4-chlorophenyl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-13(2)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPWRSKKGNNKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927996-87-0
Record name [2-amino-2-(4-chlorophenyl)ethyl]dimethylamine
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